2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide
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Overview
Description
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide typically involves the bromination of 4-(difluoromethyl)benzene-1-sulfonamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced products.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-(difluoromethyl)-1-fluorobenzene: Contains an additional fluorine atom.
4-Bromo-2-chloro-1-(trifluoromethyl)benzene: Contains chlorine and trifluoromethyl groups instead of the sulfonamide group.
Uniqueness
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the difluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
2913411-93-3 |
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Molecular Formula |
C7H6BrF2NO2S |
Molecular Weight |
286.10 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,7H,(H2,11,12,13) |
InChI Key |
FYWZSNLXOHOAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)S(=O)(=O)N |
Origin of Product |
United States |
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